molecular formula C19H23N3O2S B8046004 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide

3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B8046004
M. Wt: 357.5 g/mol
InChI Key: QWEPOPBXBLFBTC-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound. It features a fused ring system that includes a furan ring, a cyclononane ring, and a thieno[3,2-e]pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted amino derivatives. These products can have different biological activities and applications depending on their specific structures .

Scientific Research Applications

3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
  • 3-Amino-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine

Uniqueness

3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its complex fused ring system, which imparts specific biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-2,5,7-triene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-12H,1-5,7-8,20H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEPOPBXBLFBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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